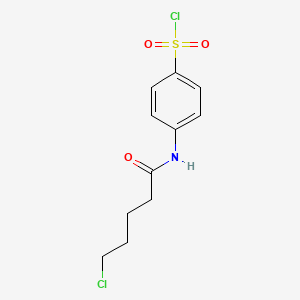

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride

Description

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS: 1909337-37-6) is a high-purity (≥95%) sulfonyl chloride derivative with a molecular weight of 310.2 g/mol and the formula C₁₁H₁₃Cl₂NO₃S . Its structure features a benzene-1-sulfonyl chloride core substituted with a 5-chloropentanamido group, combining a sulfonyl chloride's reactivity with the versatility of an amide-linked aliphatic chain. This compound exists as a pale liquid, facilitating its use in diverse applications such as pharmaceutical intermediates, agrochemical synthesis, and advanced material development . Its unique architecture enables selective modifications, making it a valuable building block in drug discovery and industrial chemistry.

Properties

IUPAC Name |

4-(5-chloropentanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3S/c12-8-2-1-3-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,1-3,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWUQUHDCHPGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 5-chloropentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Solvents: Dichloromethane, tetrahydrofuran (THF)

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Derivatives: Formed by the reaction with alcohols

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophilic groups in biological molecules. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amino, hydroxyl, and thiol groups in proteins and enzymes. This reaction leads to the formation of covalent bonds, resulting in the modification or inhibition of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the benzene ring and adjacent functional groups. Below is a comparative analysis of structurally related compounds:

Key Compounds:

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Substituent: 5-Chloropentanamido (amide-linked aliphatic chain).

4-Chlorobenzene-1-sulfonyl chloride

- Substituent : 4-Chloro (simple halogen).

- Key Features : Electron-withdrawing chloro group increases electrophilicity, favoring nucleophilic substitution reactions. Used to synthesize sulfonamide-pyridine derivatives (e.g., compound 16 in ) .

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 175205-54-6)

- Substituents : 2-Chloro, 4-Trifluoromethyl.

- Key Features : Strong electron-withdrawing trifluoromethyl group enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions. High purity (≥97%) makes it suitable for sensitive syntheses .

4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride (CAS: 944453-80-9) Substituent: 3-Methyloxetan-3-yl.

4-(Quinolin-8-ylmethoxy)benzene-1-sulfonyl chloride Substituent: Quinolin-8-ylmethoxy. Key Features: Bulky aromatic group reduces synthetic yield (15% in compound 41) due to steric hindrance but may enhance binding affinity in enzyme inhibitors .

Physical and Chemical Properties

Reactivity and Yield Considerations

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents () increase sulfonyl chloride reactivity, enabling high-yield sulfonamide formations (72–98% in ) .

- Steric Effects: Bulky groups (e.g., quinoline in ) reduce yields (15%) due to hindered access to the reactive sulfonyl center .

- Amide vs. Direct Substitution : The target compound’s amide linker may slow reactivity compared to simpler sulfonyl chlorides but offers post-functionalization versatility .

Biological Activity

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- IUPAC Name : 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride

- Molecular Formula : C₁₁H₁₄ClN₃O₂S

- Molecular Weight : 299.77 g/mol

The biological activity of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride primarily involves its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes, including pH regulation and ion transport.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride can inhibit bacterial growth by targeting essential metabolic pathways.

- Inhibition of Carbonic Anhydrases : Compounds with sulfonamide groups have been reported to selectively inhibit carbonic anhydrases, which can interfere with bacterial growth. For instance, a related study demonstrated that some benzenesulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various studies that evaluate its effects on cancer cell lines.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, such as the MDA-MB-231 breast cancer cell line. For example, compounds similar to 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride exhibited significant increases in annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls .

Case Studies and Experimental Data

A comprehensive analysis of related compounds provides insight into the biological activity of 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound A | CA IX | 10.93 | High selectivity for CA IX |

| Compound B | CA II | 3.92 | Moderate inhibition |

| Compound C | MDA-MB-231 | N/A | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.